molecular formula C15H12Cl2O2 B3372609 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine CAS No. 92436-45-8

6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine

Cat. No. B3372609
CAS RN: 92436-45-8
M. Wt: 295.2 g/mol
InChI Key: LTQPRHNCZQSHRA-UHFFFAOYSA-N
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Description

“6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine” is a chemical compound with the molecular formula C10H10Cl2O2 . It has a molecular weight of 233.09 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Layek and co-workers prepared a related compound, 6-chloro-8-methyl-2-phenyl-4 H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehyde, from 8-methyl-2-phenyl-4,5-dihydro-6 H-pyrrolo[3,2,1-ij]quinolin-6-one using Vilsmeier–Haack reagent (DMF-POCl3) by stirring the reaction mixture at 30–35 °C for 3 hours .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxine ring substituted with chlorine and chloromethyl groups .

Scientific Research Applications

Structural and Conformational Studies

  • Compounds containing 1,3-benzodioxin groups, such as (+/-)-6-tert-butyl-8-hydroxymethyl-2-phenyl-4H-1,3-benzodioxin, have been reported, with studies focusing on their structural and conformational aspects. The hydroxy groups of these molecules can form hydrogen bonds, giving rise to double-row chains, while the dioxin rings exhibit distorted half-chair conformations (Masci et al., 2002).

Reaction Studies and Synthetic Applications

  • Research on the reactions of 2-nitrophenol with trichloroacetaldehyde has led to the formation of compounds such as 8-nitro-2,4-bis(trichloromethyl)-1,3-benzodioxin. The molecular structures of these compounds were determined by X-ray crystallography, providing insights into their potential steric effects and synthetic applications (Irving & Irving, 1991).

Biological Activity and Pharmaceutical Applications

  • A series of 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines, with a structural motif similar to benzodioxines, have been synthesized and evaluated for CNS activity. These studies provide insights into the structure-activity relationships and potential therapeutic applications of such compounds (Hara et al., 1978).

Antimicrobial and Antifungal Agents

  • Synthesis and evaluation of 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides have been reported, with some compounds exhibiting significant antimicrobial and antifungal potential. This research underscores the relevance of benzodioxin derivatives in developing new antimicrobial agents (Abbasi et al., 2020).

Insecticidal Activity

  • The insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, including those with benzodioxole and benzodioxine groups, has been investigated. Some of these compounds showed high insecticidal activities, comparable to commercial insecticides (Sawada et al., 2003).

properties

IUPAC Name

6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c16-8-11-6-13(17)7-12-9-18-15(19-14(11)12)10-4-2-1-3-5-10/h1-7,15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQPRHNCZQSHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)CCl)OC(O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585381
Record name 6-Chloro-8-(chloromethyl)-2-phenyl-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine

CAS RN

92436-45-8
Record name 6-Chloro-8-(chloromethyl)-2-phenyl-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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